1-Octene
Overview
Description
1-Octene is an organic compound with the chemical formula C8H16 . It is classified as an alpha-olefin, meaning that the double bond is located at the alpha (primary) position. This positioning endows this compound with higher reactivity and useful chemical properties. It is a colorless liquid and one of the important linear alpha olefins in the industry .
Mechanism of Action
- Primary Targets : 1-Octene, an organic compound with the formula CH₂CHC₆H₁₃, is classified as a higher olefin and alpha-olefin. Its double bond is located at the alpha (primary) position, which endows it with higher reactivity and useful chemical properties .
- Interaction with Targets : this compound participates in various chemical reactions due to its double bond. For example, it can undergo ethenolysis (olefin metathesis) catalyzed by Grubbs−Hoveyda-type catalysts, selectively generating this compound from rhamnolipids synthesized by Pseudomonas putida .
- Resulting Changes : The ethenolysis process converts rhamnolipids into this compound, demonstrating the potential of chemoenzymatic approaches to produce compounds from renewable resources .
- Rhamnolipids synthesized by P. putida contain a double bond between carbon five and six. Olefin cross metathesis confirms this structure. Utilizing these lipids in ethenolysis selectively generates this compound .
- Molecular and Cellular Effects : this compound’s effects depend on its specific applications. For example, it can serve as a precursor for linear aldehydes via hydroformylation or as a fatty alcohol (1-nonanol) used as a plasticizer .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
1-Octene has been synthesized from carbohydrates via ethenolysis of rhamnolipids . Rhamnolipids synthesized by Pseudomonas putida contain a double bond between carbon five and six, which is experimentally confirmed via olefin cross metathesis . This study shows the potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources .
Cellular Effects
Given its role in the synthesis of rhamnolipids, it may influence the production of these biosurfactants, which have a wide range of applications due to their amphiphilic characteristics .
Molecular Mechanism
The molecular mechanism of this compound involves its use in the ethenolysis catalyzed by a Grubbs−Hoveyda-type catalyst, selectively generating this compound with good conversions . This process involves the breaking of the double bond in the rhamnolipid molecule and the formation of new bonds to create this compound .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been observed through time-dependent ethenolysis of the rhamnolipid and corresponding formation of this compound
Metabolic Pathways
This compound is involved in the metabolic pathway of rhamnolipid synthesis in Pseudomonas putida
Preparation Methods
1-Octene is commonly manufactured by two main routes: oligomerization of ethylene and Fischer–Tropsch synthesis followed by purification . Another route involves the dehydration of alcohols .
Oligomerization of Ethylene: This process involves the polymerization of ethylene to produce a mixture of alpha-olefins, including this compound. The process can be catalyzed by various catalysts, including chromium-based catalysts.
Fischer–Tropsch Synthesis: This method involves the conversion of synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, followed by the purification of this compound from the resulting mixture.
Dehydration of Alcohols: This involves the removal of water from alcohols to produce alkenes, including this compound.
Chemical Reactions Analysis
1-Octene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 1-Octanol or further oxidized to form octanoic acid.
Hydroboration-Oxidation: This reaction converts this compound to 1-Octanol using borane-THF followed by hydrogen peroxide and sodium hydroxide.
Hydroformylation: This reaction involves the addition of a formyl group to this compound to produce nonanal, which can be further oxidized to nonanoic acid or hydrogenated to 1-Nonanol.
Electrophilic Addition: This compound can undergo electrophilic addition reactions, such as the addition of bromine to form dibromo compounds.
Scientific Research Applications
1-Octene has a wide range of applications in scientific research and industry:
Polymer Production: It is used as a comonomer in the production of polyethylene, especially high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE) resins.
Organic Synthesis: This compound is used in the synthesis of various organic compounds, including surfactants and plasticizers.
Catalysis Research: Studies have explored the use of this compound in various catalytic processes, including ethylene tetramerization and hydroformylation
Comparison with Similar Compounds
1-Octene is part of a family of alkenes, which includes other compounds with similar structures but different chain lengths. Some similar compounds include:
1-Hexene (C6H12): Similar to this compound but with a shorter carbon chain.
1-Heptene (C7H14): Another alpha-olefin with one less carbon atom than this compound.
1-Nonene (C9H18): An alpha-olefin with one more carbon atom than this compound.
This compound’s unique position in the alpha-olefin series makes it particularly valuable for specific industrial applications, such as the production of high-performance polyethylene resins.
Properties
IUPAC Name |
oct-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKAKUADMBZCLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16, Array | |
Record name | 1-OCTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8917 | |
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Record name | 1-OCTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26746-84-9, 25068-25-1, 18602-27-2 | |
Record name | 1-Octene, homopolymer, isotactic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26746-84-9 | |
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Record name | Poly-1-octene | |
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Record name | 1-Octene, dimer | |
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DSSTOX Substance ID |
DTXSID6025804 | |
Record name | 1-Octene | |
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Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-octene appears as a colorless liquid. Flash point 70 °F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Petroleum-like aroma | |
Record name | 1-OCTENE | |
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Record name | 1-Octene | |
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Record name | Octene | |
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Record name | 1-Octene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1-Octene | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 1-OCTENE | |
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Record name | 1-Octene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
250.3 °F at 760 mmHg (USCG, 1999), 121.2 °C @ 760 mm Hg, 123 °C | |
Record name | 1-OCTENE | |
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Flash Point |
70 °F (USCG, 1999), 10 °C, 70 °F (21 °C) (OPEN CUP), 10 °C c.c. | |
Record name | 1-OCTENE | |
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Record name | 1-Octene | |
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Solubility |
Miscible with ethanol, ether, Miscible in ethanol; soluble in ethyl ether and acetone, In water, 4.1 mg/l @ 25 °C, 0.0041 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0004, Practically insoluble to insoluble, Slightly soluble (in ethanol) | |
Record name | 1-OCTENE | |
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Record name | 1-Octene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |
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Record name | 1-OCTENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |
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Record name | 1-Octene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7149 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.718-0.722 | |
Record name | 1-OCTENE | |
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Record name | 1-Octene | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.87 (AIR= 1), Relative vapor density (air = 1): 3.9 | |
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Vapor Pressure |
17.4 [mmHg], 17.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2 | |
Record name | 1-Octene | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-66-0, 25377-83-7, 68527-00-4 | |
Record name | 1-OCTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/8917 | |
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Record name | 1-Octene | |
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Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Octene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alkenes, C8-9 α- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5VK21B9RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-OCTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Octene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-OCTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-151 °F (USCG, 1999), -101.7 °C, -102 °C | |
Record name | 1-OCTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8917 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-OCTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Octene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-OCTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-octene?
A1: this compound has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound can be characterized using techniques like FTIR and NMR. For example, FTIR analysis would show characteristic peaks for C-H stretches (around 2900 cm-1) and C=C stretches (around 1640 cm-1) []. 13C NMR spectroscopy helps determine the microstructure of this compound-containing polymers, providing information about comonomer incorporation and distribution [, ].
Q3: How does the presence of this compound affect the properties of polyethylene?
A3: Incorporating this compound as a comonomer in polyethylene production significantly influences the polymer's properties. Increasing the this compound content generally leads to lower melting points, reduced crystallinity, and decreased molecular weight, impacting the polymer's flexibility, processability, and mechanical strength [, ].
Q4: How does the morphology of ethylene/1-octene copolymers change with annealing?
A4: Annealing ethylene/1-octene copolymers induces changes in their crystalline structure. Isothermal annealing at progressively higher temperatures leads to increased thermal stability of the crystals. This is accompanied by structural changes such as additional crystallization, recrystallization, lateral crystal growth, and increased crystallite density [].
Q5: How is this compound used in the production of linear low-density polyethylene (LLDPE)?
A5: this compound is a crucial comonomer in LLDPE production. When copolymerized with ethylene, it disrupts the polyethylene chain regularity, resulting in shorter crystalline regions and increased chain branching. This modification leads to enhanced impact strength, tear resistance, and flexibility compared to high-density polyethylene [, ].
Q6: What are the advantages of using supercritical carbon dioxide (scCO2) as a solvent in this compound hydroformylation?
A6: scCO2 offers environmental advantages as a solvent in this compound hydroformylation. It is non-toxic, non-flammable, and easily removable from the reaction mixture. Additionally, scCO2 can influence reaction kinetics, potentially leading to higher activity and altered selectivity compared to traditional organic solvents [, ].
Q7: How do different catalyst systems influence the copolymerization behavior of ethylene and this compound?
A7: The choice of catalyst system significantly impacts ethylene/1-octene copolymerization. Different catalysts exhibit varying activity, comonomer incorporation efficiency, and influence on the copolymer's microstructure. For instance, metallocene catalysts with specific bridge structures show higher activity and different comonomer reactivity compared to their non-bridged counterparts [, , , , ].
Q8: How can molecular dynamics simulations be utilized to study the behavior of poly(styrene-co-1-octene) in different solvents?
A8: Molecular dynamics simulations can provide valuable insights into the interactions between poly(styrene-co-1-octene) and different solvent molecules. These simulations can predict changes in chain conformation, diffusion coefficients, and interaction energies in various solvent environments, aiding in understanding the copolymer's solubility and behavior in different media [].
Q9: How does the structure of the ligand in a catalyst system affect the selectivity of this compound formation during ethylene oligomerization?
A9: Modifying the ligand structure in a catalyst system can significantly impact the selectivity towards this compound formation during ethylene oligomerization. For example, changing the donor atoms in heteroscorpionate ligands coordinated to chromium can significantly influence both the catalyst's activity and its selectivity for specific oligomers [].
Q10: How does the stability of rhodium catalysts used in this compound hydroformylation affect their performance in continuous processes?
A10: Catalyst stability is crucial for continuous this compound hydroformylation. Catalyst deactivation or leaching into the product stream reduces the process efficiency and complicates product separation. Using polymer-supported rhodium catalysts can improve stability and facilitate catalyst recovery in supercritical CO2, enabling continuous operation [].
Q11: What are some important considerations for the safe handling and disposal of this compound?
A11: this compound is flammable and requires careful handling, storage, and disposal procedures. Proper ventilation, grounding, and avoidance of ignition sources are essential. Disposal should comply with local regulations, considering its potential environmental impact [].
Q12: What are the environmental implications of this compound production and use?
A12: The production and use of this compound, like many chemicals, can have environmental impacts. These include the consumption of resources, potential for air and water pollution, and the generation of waste products. Sustainable practices, such as using renewable resources and minimizing waste, are crucial to mitigate these impacts [].
Q13: What analytical techniques are commonly employed to characterize ethylene/1-octene copolymers?
A13: Various techniques are used to characterize ethylene/1-octene copolymers. These include:
- 13C NMR spectroscopy: Determines the copolymer's microstructure, including comonomer content and distribution [, , ].
- GPC (Gel Permeation Chromatography): Provides information about the polymer's molecular weight and molecular weight distribution [].
- DSC (Differential Scanning Calorimetry): Measures the melting temperature and crystallinity of the copolymer [, ].
- Microscopy (AFM, TEM, SEM): Visualizes the copolymer's morphology and phase separation in blends [].
Q14: How can gas chromatography be utilized to study the reactions of Criegee intermediates formed during the ozonolysis of this compound?
A14: Gas chromatography coupled with appropriate detection methods can quantify specific products formed from Criegee intermediates during this compound ozonolysis. For example, measuring the yields of products like pinonaldehyde (from α-pinene) helps elucidate the reaction pathways and mechanisms of these reactive intermediates in the atmosphere [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.